15-Hydroxy-8,11,13-eicosatrienoic acid

5-lipoxygenase inhibition leukotriene B4 DGLA metabolite pharmacology

15-Hydroxy-8,11,13-eicosatrienoic acid (CAS 15384-21-1), commonly designated 15-HETrE or 15-OH-20:3, is a trienoic monohydroxy fatty acid belonging to the eicosanoid family. It is biosynthesized from dihomo-γ-linolenic acid (DGLA; 20:3n-6) via the 15-lipoxygenase (15-LO) pathway, rather than from arachidonic acid.

Molecular Formula C16H30O2
Molecular Weight 322.5 g/mol
CAS No. 15384-21-1
Cat. No. B230848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15-Hydroxy-8,11,13-eicosatrienoic acid
CAS15384-21-1
Synonyms15-hydroxy-8,11,13-eicosatrienoic acid
15-hydroxy-8,11,13-eicosatrienoic acid, (E,Z,Z)-isomer
15-hydroxy-8,11,13-eicosatrienoic acid, (E,Z,Z)-isomer, 14C-labeled(S), -(E,Z,Z)-isomer
15-hydroxy-8,11,13-icosatrienoic acid
Molecular FormulaC16H30O2
Molecular Weight322.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC=CCC=CCCCCCCC(=O)O)O
InChIInChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,9,11,14,17,19,21H,2-3,6-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b5-4+,11-9+,17-14+
InChIKeyIUKXMNDGTWTNTP-YXKDIAHISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

15-Hydroxy-8,11,13-eicosatrienoic acid (15-HETrE) CAS 15384-21-1: Compound Class and Baseline Characteristics for Procurement Evaluation


15-Hydroxy-8,11,13-eicosatrienoic acid (CAS 15384-21-1), commonly designated 15-HETrE or 15-OH-20:3, is a trienoic monohydroxy fatty acid belonging to the eicosanoid family. It is biosynthesized from dihomo-γ-linolenic acid (DGLA; 20:3n-6) via the 15-lipoxygenase (15-LO) pathway, rather than from arachidonic acid [1][2]. With a molecular formula of C20H34O3 and an average mass of 322.49 Da, the compound possesses a conjugated (E,E,E)-triene chromophore (λmax ≈ 235 nm, ε ≈ 23,000) and exists in multiple double-bond stereoisomeric forms, the most biologically studied being the 15(S)-(8Z,11Z,13E) configuration [2][3]. As a product of omega-6 fatty acid metabolism, 15-HETrE functions as both a bioactive lipid mediator and a selective inhibitor of the 5-lipoxygenase (5-LO) pathway, distinguishing it from arachidonic acid-derived hydroxyeicosatetraenoic acids (HETEs) that bear an additional double bond at the C5 position [1].

Why 15-HETrE (CAS 15384-21-1) Cannot Be Replaced by Arachidonic Acid-Derived HETEs in 5-Lipoxygenase Research


Casual substitution of 15-HETrE with the more commonly available arachidonic acid-derived 15-HETE (15-hydroxy-5,8,11,13-eicosatetraenoic acid) or other monohydroxy HETEs introduces three confounding variables that compromise experimental reproducibility and data interpretation. First, the absence of the C5 double bond in 15-HETrE fundamentally alters its interaction with the 5-lipoxygenase active site: in human polymorphonuclear leukocytes (PMNL), 15-HETrE acts as a comparatively potent inhibitor (IC50 = 4.6 μM) [1], yet in rat basophilic leukemia (RBL) cell lysates it is 10- to 20-fold less potent than 15-HETE and 15(S)-HpETE, indicating that relative inhibitory activity is both system-dependent and structure-dependent [1][2]. Second, 15-HETrE exhibits cyclooxygenase (COX)-sparing pharmacology: at concentrations up to 10 μM it does not alter prostaglandin E2 synthesis, whereas 15-HETE enhances PGE2 production in macrophages, creating divergent downstream signaling profiles [3][4]. Third, the metabolic origin of 15-HETrE from DGLA rather than arachidonic acid means that cellular biosynthesis rates and endogenous pool sizes differ markedly from tetraenoic HETEs, with neutrophils and eosinophils displaying 15-HETrE/13-HODE synthesis ratios differing by over 30-fold (0.014 vs. 0.474) [5]. These quantitative differences mean that direct replacement of 15-HETrE with 15-HETE or any other monoHETE without re-validation of the assay system will produce misleading pharmacological conclusions.

Quantitative Differentiation Evidence for 15-Hydroxy-8,11,13-eicosatrienoic acid (CAS 15384-21-1) Versus Closest Analogs


15-HETrE Exhibits 90-Fold Greater 5-Lipoxygenase Inhibitory Potency Than Its Metabolic Precursor DGLA in Human Leukocytes

In a direct head-to-head comparison within the same study using human peripheral mononuclear leukocytes (HPML) stimulated with A23187 (5 μM), the DGLA-derived metabolite 15-HETrE inhibited leukotriene B4 (LTB4) formation with an IC50 of 0.5 μM, representing a 90-fold enhancement in potency over its precursor fatty acid DGLA, which exhibited an IC50 of 45.0 μM under identical conditions. Critically, at concentrations producing near-complete LTB4 suppression (0–1.5 μM), 15-HETrE did not alter prostaglandin E2 (PGE2) synthesis, confirming selective 5-LO pathway inhibition without cyclooxygenase (COX) interference [1]. This potency differential establishes 15-HETrE as the active pharmacological principle mediating DGLA's anti-inflammatory effects, and justifies its procurement as a direct-use tool compound rather than relying on precursor feeding approaches.

5-lipoxygenase inhibition leukotriene B4 DGLA metabolite pharmacology human mononuclear leukocytes

15-HETrE Preserves COX Activity While Inhibiting 5-LO, in Contrast to 15-HETE Which Enhances PGE2 Synthesis

A critical pharmacological distinction between the trienoic 15-HETrE and the tetraenoic 15-HETE lies in their divergent effects on cyclooxygenase metabolism. In the Iversen et al. (1992) study, 15-HETrE at 0–1.5 μM produced no measurable change in PGE2 formation by human mononuclear leukocytes, even at doses that suppressed LTB4 by >90% [1]. In contrast, Chang et al. (1985) demonstrated that 15-HETE, tested in mouse resident peritoneal macrophages stimulated with zymosan (100 μg/mL), induced a consistent enhancement of PGE2 synthesis while simultaneously inhibiting leukotriene C4 (LTC4) with an IC50 of 1.1 μM [2]. Although these studies employed different cell types, both used primary phagocytic leukocytes and physiologically relevant stimuli, supporting a class-level inference that the structural difference (triene vs. tetraene) drives differential COX engagement. This COX-sparing property of 15-HETrE is of particular value in experimental systems where PG-mediated feedback signaling must remain intact while selectively interrogating 5-LO-dependent biology.

COX-sparing pharmacology eicosanoid pathway selectivity 15-HETE comparison prostaglandin E2

15-HETrE Simultaneously Inhibits 5-LO and Enhances 12-LO in Macrophages: A Pathway-Redirecting Property Not Shared with 5-HETE or 12-HETE

Chapkin et al. (1988) conducted a direct comparative study of 15-OH-20:3 (15-HETrE) and 15-HETE in mouse resident peritoneal macrophages prelabeled with [³H]-arachidonic acid and stimulated with zymosan. 15-HETrE inhibited zymosan-induced leukotriene C4 (LTC4) synthesis with an IC50 of 2.4 μM and 5-HETE synthesis with an IC50 of 3.1 μM. Uniquely, 15-HETrE concurrently enhanced 12-HETE synthesis across the 5–30 μM concentration range while exerting no measurable effect on cyclooxygenase metabolism (6-keto-PGF1α and PGE2) at 1–10 μM [1]. Addition of exogenous 15-HETE produced similar effects on LTC4 and 5-HETE inhibition, but the pathway-redirecting enhancement of 12-LO activity distinguishes 15-HETrE from other monoHETEs: 5-HETE, 12-HETE, and 5-lactone HETE uniformly inhibit, rather than enhance, TXB2 and PGE2 synthesis in the same macrophage model [2]. This dual action—suppressing pro-inflammatory leukotriene synthesis while shunting arachidonic acid toward 12-LO products—is a quantitatively unique pharmacological signature relevant to resolution pharmacology research.

macrophage arachidonic acid metabolism 12-HETE enhancement pathway shifting leukotriene C4

15-HETrE Inhibits Platelet Aggregation via PPARβ, Whereas 15-HETE Signals Through PPARα: Mechanistic Divergence with Implications for Target-Specific Tool Compound Selection

A 2023 study directly compared 15-HETrE, 15-HETE, and 15-HEPE for antiplatelet activity and receptor mechanism. All three 15-oxylipins attenuated collagen-induced platelet aggregation and inhibited 12-LOX in vitro with arachidonic acid as substrate [1]. However, mechanistic dissection revealed a critical divergence: 15-HETrE inhibited platelets partially through activation of peroxisome proliferator-activated receptor β (PPARβ), while 15-HETE inhibited platelets partially through PPARα activation [1]. These distinct nuclear receptor engagement profiles indicate that 15-HETrE and 15-HETE are not pharmacologically interchangeable in platelet biology or in any experimental context where PPAR isoform-specific signaling is a measured endpoint. Furthermore, platelets treated with DGLA formed 15-HETrE, and collagen-induced aggregation was attenuated only in the presence of ML355 (12-LOX inhibitor) or aspirin, confirming that endogenous 15-HETrE generation is a pharmacologically relevant antiplatelet mechanism [1].

platelet inhibition PPARβ PPARα 15-oxylipin signaling noncanonical 15-LOX

15-HETrE Exerts Superior Antiproliferative Activity Over Precursor GLA and EPA-Derived 15-HEPE in Prostate Adenocarcinoma Cells

Pham et al. (2005) directly compared the growth-suppressive and arachidonic acid (AA) metabolism-modulating effects of polyunsaturated fatty acid precursors (GLA and EPA) versus their respective 15-LO metabolites [15(S)-HETrE and 15(S)-HEPE] in both androgen-dependent (LNCaP) and androgen-independent (PC-3) human prostatic adenocarcinoma cells. Both cell lines exhibited increased biosynthesis of PGE2 and 5(S)-HETE at baseline. Preincubation of cells with 15(S)-HETrE or 15(S)-HEPE more markedly inhibited cellular growth (measured by [³H]-thymidine uptake) and AA metabolism when compared to their precursor PUFAs. Notably, 15(S)-HETrE exerted the greatest inhibitory effects among all tested agents, outperforming not only GLA but also the EPA-derived 15(S)-HEPE [1]. These data establish 15-HETrE as the most potent antiproliferative 15-LO metabolite of the omega-6 series in this cancer model, supporting its procurement for prostate cancer cell studies where maximal growth suppression is desired without the confounding variable of precursor conversion efficiency.

prostate cancer antiproliferative gamma-linolenic acid 15-HEPE comparison arachidonic acid metabolism

Cell-Type-Selective 15-HETrE Biosynthesis: Neutrophils and Eosinophils Differ by >30-Fold in 15-HETrE/13-HODE Production Ratio

Archambault et al. (2018) systematically compared the capacity of human eosinophils and eosinophil-depleted neutrophils to synthesize 15-LO metabolites from a panel of substrates including DGLA, arachidonic acid, and linoleic acid. When DGLA was supplied as substrate, neutrophils and eosinophils exhibited dramatically divergent product profiles: the 15-HETrE/13-HODE ratio (reflecting relative utilization of DGLA vs. linoleic acid by 15-LO) was 0.014 ± 0.0008 for neutrophils versus 0.474 ± 0.114 for eosinophils, a 33.9-fold difference [1]. This cell-type specificity is mechanistically linked to differential 15-LO isoform expression: eosinophils express 15-LO-1 but not 15-LO-2, while neutrophils express 15-LO-2 but not 15-LO-1 [1]. Consequently, 15-HETrE serves not only as a pharmacological agent but also as a cell-type-specific biomarker of 15-LO-1-mediated DGLA metabolism, a property that no arachidonic acid-derived HETE can replicate given that all leukocytes can generate 15-HETE via either 15-LO-1 or 15-LO-2.

neutrophil eosinophil 15-lipoxygenase-1 15-lipoxygenase-2 substrate utilization

High-Value Application Scenarios for 15-Hydroxy-8,11,13-eicosatrienoic acid (CAS 15384-21-1) Based on Quantitative Differentiation Evidence


Selective 5-Lipoxygenase Pharmacological Studies Requiring COX-Neutral Tool Compounds

Investigators designing experiments to isolate 5-LO-dependent inflammatory pathways without confounding COX-mediated prostaglandin signaling should select 15-HETrE (CAS 15384-21-1) over 15-HETE. As demonstrated by Iversen et al. (1992), 15-HETrE inhibits LTB4 formation with an IC50 of 0.5 μM in human mononuclear leukocytes without altering PGE2 synthesis at concentrations up to 1.5 μM [1]. This stands in contrast to 15-HETE, which enhances PGE2 production in macrophage systems at its 5-LO-inhibitory concentrations [2]. This COX-sparing profile makes 15-HETrE the preferred 5-LO inhibitor for studies where prostaglandin-dependent feedback loops (e.g., PGE2-mediated cAMP signaling, EP receptor crosstalk) must remain intact. Typical experimental applications include leukotriene biosynthesis assays in primary human leukocytes, ex vivo whole blood LTB4 release studies, and co-culture systems where paracrine prostaglandin signaling influences the phenotype of non-leukocyte cell types.

DGLA Dietary Intervention and Omega-6 Nutraceutical Metabolism Studies

For researchers investigating the anti-inflammatory and antiproliferative mechanisms of DGLA-rich dietary oils (e.g., borage oil, evening primrose oil), 15-HETrE serves as the direct active metabolite standard that bypasses the rate-limiting and highly variable cellular 15-LO conversion step. The Pham et al. (2005) study established that 15(S)-HETrE suppresses prostate cancer cell growth more potently than either its precursor GLA or the EPA-derived comparator 15(S)-HEPE, in both androgen-dependent (LNCaP) and androgen-independent (PC-3) cells [3]. Furthermore, the Archambault et al. (2018) demonstration of >30-fold differences in 15-HETrE biosynthetic capacity between neutrophils and eosinophils underscores the need for direct metabolite quantification rather than precursor supplementation when assessing DGLA's pharmacological effects across different leukocyte populations [4]. Procurement of authentic 15-HETrE standard enables accurate LC-MS/MS-based quantification of endogenous metabolite levels in plasma, tissue homogenates, and cell culture supernatants from DGLA intervention studies.

Platelet Biology and PPARβ-Specific Anti-Thrombotic Mechanism Screening

The 2023 demonstration that 15-HETrE attenuates collagen-induced platelet aggregation specifically through PPARβ activation—while 15-HETE signals via PPARα—creates a unique application niche for 15-HETrE in thrombosis and platelet signaling research [5]. Investigators screening for PPARβ-biased antiplatelet agents or studying endogenous 15-oxylipin-mediated regulation of thrombotic responses should employ 15-HETrE rather than 15-HETE as the reference agonist. The compound's activity profile includes concurrent 12-LOX inhibition, attenuation of 12-HETE levels in platelets, and suppression of αIIbβ3 integrin activation, protein kinase C activity, and calcium mobilization—a multi-target antiplatelet signature that distinguishes it from single-target antiplatelet drugs [5]. This scenario is particularly relevant for pharmacology groups investigating the mechanistic basis of omega-6 fatty acid-mediated cardioprotection.

Macrophage Resolution Pharmacology: 5-LO-to-12-LO Pathway Redirection Studies

Chapkin et al. (1988) established that 15-HETrE uniquely combines 5-LO inhibition (LTC4 IC50 = 2.4 μM; 5-HETE IC50 = 3.1 μM) with enhancement of 12-HETE synthesis in zymosan-stimulated macrophages, while sparing COX activity at 1–10 μM [6]. This dual-action pharmacological signature—suppressing pro-inflammatory cysteinyl leukotriene production while simultaneously shunting arachidonic acid toward 12-LO-derived metabolites—is not replicated by 5-HETE, 12-HETE, or 15-HETE as individual agents [2]. Researchers investigating macrophage phenotype switching, resolution of inflammation, or the therapeutic concept of 'lipid mediator class switching' should procure 15-HETrE as the only endogenously relevant mono-hydroxylated fatty acid that simultaneously engages both the 5-LO inhibitory and 12-LO enhancing arms of this pathway redirection mechanism. This application is directly relevant to atherosclerosis, arthritis, and wound healing models.

Quote Request

Request a Quote for 15-Hydroxy-8,11,13-eicosatrienoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.